Thiophene, 2-bromo-4-dodecyl-
Description
Contextualization of Thiophene (B33073) Derivatives in π-Conjugated Systems Research
Thiophene-based molecules are a cornerstone of π-conjugated systems research due to their exceptional electrical and optical characteristics. acs.orgfrontiersin.org These systems, characterized by alternating single and multiple bonds, facilitate the delocalization of π-electrons, which is fundamental to their electronic properties. The electron-rich nature of the thiophene ring makes it an excellent component for constructing these conjugated backbones. acs.org
The versatility of thiophene derivatives allows for the fine-tuning of their properties through chemical modification. For instance, the introduction of flexible side-chains like alkyl or alkoxy groups can improve solubility, a crucial factor for solution-based processing of organic electronic devices. researchgate.net Furthermore, the incorporation of electron-donating or electron-withdrawing substituents helps in aligning the electronic energy levels, thereby optimizing device performance. researchgate.net
Researchers have extensively investigated various thiophene-based structures, from oligomers to polymers, to understand the relationship between their molecular geometry and their photophysical and electrochemical properties. acs.orgresearchgate.netresearchgate.net This research has led to the development of materials for a wide array of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netjcu.edu.au
Significance of 2-Bromo-4-dodecylthiophene as a Monomer Precursor for Advanced Materials
2-Bromo-4-dodecylthiophene serves as a vital monomer, a foundational molecule that can be polymerized to create larger, more complex structures. Its structure, featuring a bromine atom at the 2-position and a dodecyl group at the 4-position of the thiophene ring, is specifically designed for the synthesis of high-performance polymers.
The bromine atom provides a reactive site for various cross-coupling reactions, which are essential for forming the long-chain polymers used in organic electronics. jcu.edu.aunih.gov The dodecyl side chain, a long alkyl group, imparts solubility to the resulting polymers, making them easier to process into thin films for electronic devices. researchgate.net The specific placement of the dodecyl group at the 4-position influences the resulting polymer's stereochemistry, which in turn affects its ability to self-assemble and form well-ordered structures crucial for efficient charge transport. acs.org
The use of 2-bromo-4-alkylthiophene monomers in polymerization reactions, such as direct C-H arylation polymerization, allows for the synthesis of highly regioregular polymers like poly(3-alkylthiophene)s (P3ATs). acs.org This high degree of regioregularity, where the side chains are arranged in a consistent head-to-tail fashion, is critical for achieving high charge carrier mobility in organic transistors. researchgate.netacs.org
Overview of Research Trajectories for Alkylated Bromothiophenes
Research involving alkylated bromothiophenes is multifaceted, exploring various synthetic methodologies and their impact on material properties. A significant area of investigation is the development of controlled polymerization techniques to produce polymers with well-defined molecular weights and low polydispersity. ethz.ch
One prominent method is the Grignard Metathesis (GRIM) polymerization, which has been successfully used to synthesize regioregular poly(3-alkylthiophenes). researchgate.net This method involves the reaction of a dibrominated alkylthiophene with a Grignard reagent to form a mixture of metalated isomers that can then be polymerized. researchgate.net Another important approach is direct arylation polymerization, which offers a more atom-economical and environmentally friendly route to these conjugated polymers. acs.orgresearchgate.net
Furthermore, researchers are exploring the synthesis of novel monomer precursors to create polymers with tailored properties. This includes the introduction of different alkyl chains to modulate solubility and solid-state packing, as well as the incorporation of other functional groups to fine-tune the electronic and optical characteristics of the resulting materials. acs.orgmdpi.com The overarching goal is to establish clear structure-property relationships that will guide the design of next-generation organic electronic materials with superior performance. ethz.ch
Properties
IUPAC Name |
2-bromo-4-dodecylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(17)18-14-15/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORRKMWCRYIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726894 | |
| Record name | 2-Bromo-4-dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189102-86-1 | |
| Record name | 2-Bromo-4-dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 2 Bromo 4 Dodecylthiophene
Regioselective Bromination Strategies for Dodecylthiophenes
The selective bromination of dodecylthiophenes is crucial for obtaining the desired 2-bromo-4-dodecylthiophene isomer. The position of the dodecyl group on the thiophene (B33073) ring dictates the reactivity and the site of subsequent bromination. For the synthesis of 2-bromo-4-dodecylthiophene, the starting material is typically 3-dodecylthiophene. The electron-donating nature of the alkyl group at the 3-position directs electrophilic substitution primarily to the adjacent 2- and 5-positions.
Directed Ortho-Metalation Approaches for Thiophene Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with an electrophile. wikipedia.org
In the context of synthesizing 2-bromo-4-dodecylthiophene, the most effective approach involves the direct lithiation of 3-dodecylthiophene. The alkyl group at the 3-position inherently directs the lithiation to the 2-position due to the inductive effect and the acidity of the α-protons of the thiophene ring. This regioselective lithiation is typically achieved using n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (THF) at low temperatures, such as -78°C. researchgate.netgoogle.com The resulting 2-lithio-3-dodecylthiophene intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂), to yield 2-bromo-4-dodecylthiophene with high regioselectivity. researchgate.netgoogle.com This method has been reported to produce 2-bromo-4-alkylthiophenes in high yields, often exceeding 90%. researchgate.net
While other directing groups can be installed on the thiophene ring to control the position of metalation, for the synthesis of 2-bromo-4-dodecylthiophene, the intrinsic directing ability of the 3-dodecyl group in a lithiation reaction is the most straightforward and commonly employed strategy. The bromine atom itself can also act as a directing group in some metalation reactions, but this is more relevant for the functionalization of already brominated thiophenes. nih.gov
Electrophilic Bromination with Controlled Regioselectivity
Electrophilic bromination is a common method for introducing a bromine atom onto a thiophene ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. For 3-dodecylthiophene, the electron-donating dodecyl group activates the thiophene ring towards electrophilic attack and directs the incoming electrophile to the 2- and 5-positions.
A widely used reagent for the regioselective bromination of activated aromatic compounds, including 3-alkylthiophenes, is N-bromosuccinimide (NBS). nih.govma.edu The reaction is typically carried out in a suitable solvent, such as a mixture of tetrahydrofuran and hexane or acetic acid, often at reduced temperatures to control the reaction rate and improve selectivity. sci-hub.rursc.org Studies have shown that the bromination of 3-alkylthiophenes with NBS can proceed with high regioselectivity for the 2-position. sci-hub.ru The use of specific solvent systems, like acetic acid, can further enhance this selectivity. sci-hub.ru
The mechanism of bromination with NBS is believed to involve the generation of a bromine cation (Br⁺) or a related electrophilic bromine species, which then attacks the electron-rich thiophene ring. researchgate.net The stability of the intermediate carbocation (arenium ion) determines the regiochemical outcome. For 3-alkylthiophenes, attack at the 2-position leads to a more stable intermediate due to better delocalization of the positive charge, thus favoring the formation of the 2-bromo-isomer.
| Brominating Agent | Solvent | Temperature | Product | Yield | Reference |
| n-BuLi / Br₂ | THF | -78°C | 2-bromo-4-hexylthiophene | >90% | researchgate.net |
| n-BuLi / Br₂ | THF | -78°C | 2-bromo-4-octylthiophene | 92% | google.com |
| NBS | Acetic Acid | Room Temp. | 2-bromo-3-alkylthiophene | >99% regioselectivity | sci-hub.ru |
| NBS | THF/Hexane | -5°C to Room Temp. | 2-bromo-3-hexylthiophene | 68% | rsc.org |
Alkylation Procedures for Thiophene Scaffolds Leading to Dodecylthiophene Intermediates
The introduction of the dodecyl group onto the thiophene ring is a critical step in the synthesis of the precursor, 3-dodecylthiophene. This can be achieved through various alkylation methods, including Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions.
Friedel-Crafts Alkylation Modifications on Thiophene Rings
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by reacting an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst. nih.gov However, the direct Friedel-Crafts alkylation of thiophene can be challenging due to the high reactivity of the thiophene ring, which can lead to polymerization and other side reactions, especially with strong Lewis acids like aluminum chloride (AlCl₃). google.com These strong catalysts can also interact with the sulfur atom in the thiophene ring, leading to ring-opening or degradation. google.com
To overcome these limitations, milder Lewis acids such as boron trifluoride (BF₃) or solid acid catalysts like zeolites have been investigated for the alkylation of thiophene. google.comnih.gov These catalysts can promote the alkylation reaction while minimizing undesirable side reactions. The alkylating agent can be an alkyl halide, such as 1-bromododecane, or an alkene, like 1-dodecene. The regioselectivity of the Friedel-Crafts alkylation of unsubstituted thiophene generally favors substitution at the 2-position.
Palladium-Catalyzed Cross-Coupling Approaches for Dodecyl Group Introduction
Palladium-catalyzed cross-coupling reactions, such as the Kumada and Suzuki reactions, have emerged as powerful and versatile methods for the synthesis of 3-alkylthiophenes with high regioselectivity and yield. nih.gov These reactions typically involve the coupling of a thiophene derivative bearing a leaving group (e.g., a halogen) with an organometallic reagent containing the desired alkyl group.
For the synthesis of 3-dodecylthiophene, a common approach is the Kumada coupling of 3-bromothiophene with a dodecyl Grignard reagent (dodecylmagnesium bromide). This reaction is typically catalyzed by a nickel complex, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (Ni(dppe)Cl₂) or [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), and proceeds in good yield. mdpi.com
Alternatively, the Suzuki coupling reaction can be employed. This involves the reaction of 3-bromothiophene with a dodecylboronic acid or its ester in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. researchgate.net While highly effective, the preparation of the required boronic acid derivative adds an extra step to the synthesis.
| Coupling Reaction | Thiophene Substrate | Alkylating Agent | Catalyst | Solvent | Yield | Reference |
| Kumada | 3-Bromothiophene | Dodecylmagnesium bromide | Ni(dppp)Cl₂ | THF | ~67% | mdpi.com |
| Suzuki | 2,5-dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | Dioxane/Water | Moderate | researchgate.net |
Optimization of Reaction Conditions and Yield for 2-Bromo-4-dodecylthiophene Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-bromo-4-dodecylthiophene while minimizing the formation of byproducts. Key parameters that can be adjusted include temperature, reaction time, solvent, and the stoichiometry of the reagents and catalysts.
In the regioselective lithiation-bromination of 3-dodecylthiophene, precise temperature control is essential. The lithiation step is typically performed at -78°C to prevent side reactions and ensure high regioselectivity. researchgate.netgoogle.com The subsequent quenching with bromine is also carried out at this low temperature. The stoichiometry of n-BuLi is another critical factor; a slight excess is often used to ensure complete lithiation of the starting material.
For electrophilic bromination with NBS, the choice of solvent can significantly influence the regioselectivity and reaction rate. Solvents like acetic acid have been shown to promote high regioselectivity for the 2-position in 3-alkylthiophenes. sci-hub.ru The reaction temperature is also a key parameter to control, with reactions often starting at 0°C and then allowed to warm to room temperature.
In the case of palladium-catalyzed cross-coupling reactions for the synthesis of the 3-dodecylthiophene intermediate, the choice of catalyst, ligand, base, and solvent all play a significant role. For instance, in Suzuki couplings, the combination of the palladium source and the phosphine ligand can greatly affect the catalytic activity and the reaction yield. The optimization of these parameters is often achieved through systematic screening of different reaction conditions. Bayesian optimization and other machine learning-assisted techniques are emerging as powerful tools for the rapid optimization of complex reaction parameters. nih.gov
A patent describing the synthesis of 2-bromo-4-alkylthiophenes highlights the importance of activating the 3-alkylthiophene with n-BuLi for about 1.5 hours at -78°C before the addition of bromine to achieve high yields (up to 93% for 2-bromo-4-hexylthiophene). google.com This suggests that the duration of the lithiation step is a critical parameter for optimizing the yield.
| Reaction Step | Parameter Optimized | Optimal Condition | Effect on Yield/Selectivity | Reference |
| Lithiation | Temperature | -78°C | High regioselectivity, minimizes side reactions | researchgate.netgoogle.com |
| Lithiation | Reaction Time | ~1.5 hours | High yield (up to 93%) | google.com |
| Bromination (NBS) | Solvent | Acetic Acid | High regioselectivity (>99%) | sci-hub.ru |
| Cross-Coupling | Catalyst/Ligand | Pd(OAc)₂/SPhos | Efficient coupling with low catalyst loading | nih.gov |
Mechanistic Pathways of Key Synthetic Transformations for 2-Bromo-4-dodecylthiophene
The primary route to 2-bromo-4-dodecylthiophene involves the direct bromination of a 4-dodecylthiophene precursor. This reaction is a classic example of electrophilic aromatic substitution on a substituted thiophene ring. The dodecyl group at the 4-position is an electron-donating group, which activates the thiophene ring towards electrophilic attack and directs the incoming electrophile.
The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The attack of the bromine electrophile can occur at either the 2- or 5-position of the thiophene ring. The relative stability of the resulting sigma complexes determines the regiochemical outcome of the reaction.
Attack at the 2-position leads to a more stable carbocation intermediate due to the ability of the adjacent sulfur atom to stabilize the positive charge through resonance. This stabilization is more effective for the intermediate formed by attack at the alpha-position (C2 or C5) compared to the beta-position (C3 or C4). Consequently, bromination of 4-dodecylthiophene preferentially occurs at the 2-position, yielding 2-bromo-4-dodecylthiophene as the major product.
An alternative and highly regioselective method for the synthesis of 2-bromo-4-dodecylthiophene involves the lithiation of 3-dodecylthiophene, followed by reaction with an electrophilic bromine source. This pathway offers excellent control over the position of bromination.
The mechanism begins with the deprotonation of 3-dodecylthiophene by a strong base, typically n-butyllithium (n-BuLi), at low temperatures. The acidity of the protons on the thiophene ring is highest at the alpha-positions (2 and 5) due to the electron-withdrawing inductive effect of the sulfur atom and the ability of the sulfur to stabilize the resulting carbanion.
In the case of 3-dodecylthiophene, the 2-position is the most acidic and sterically accessible site for deprotonation by n-BuLi. The lithiation reaction proceeds via the formation of a transient "ate-complex," where the lithium atom coordinates to the thiophene ring before proton abstraction. up.ac.za This regioselective deprotonation results in the formation of 2-lithio-4-dodecylthiophene.
The subsequent step involves quenching the lithiated intermediate with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). This is a rapid and efficient reaction that proceeds with retention of configuration at the carbon-lithium bond, leading to the formation of 2-bromo-4-dodecylthiophene in high yield and with excellent regioselectivity.
The choice of synthetic route can be influenced by factors such as the availability of starting materials and the desired purity of the final product. The following table summarizes the key aspects of these two mechanistic pathways.
| Feature | Electrophilic Bromination of 4-Dodecylthiophene | Lithiation-Bromination of 3-Dodecylthiophene |
| Starting Material | 4-Dodecylthiophene | 3-Dodecylthiophene |
| Key Reagents | N-Bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst | n-Butyllithium (n-BuLi), followed by Br₂ or NBS |
| Intermediate | Resonance-stabilized sigma complex (arenium ion) | 2-Lithio-4-dodecylthiophene |
| Regioselectivity | Good, primarily at the 2-position | Excellent, exclusively at the 2-position |
| Driving Force | Formation of a stable aromatic product | Formation of a stable organolithium intermediate followed by electrophilic quenching |
| Potential Byproducts | Dibrominated or other isomeric products | Minimal, if reaction conditions are controlled |
The understanding of these mechanistic pathways is crucial for the optimization of reaction conditions to achieve high yields and purity of 2-bromo-4-dodecylthiophene, a key building block in the synthesis of advanced organic materials. The regiochemical control afforded by these methods is a testament to the principles of physical organic chemistry that govern reactivity in heterocyclic systems.
Polymerization Strategies and Macromolecular Engineering of 2 Bromo 4 Dodecylthiophene Derivatives
Regioregular Polymerization Techniques for Poly(dodecylthiophene)
Regioregularity is a critical parameter in poly(alkylthiophene)s, defining the consistency of the head-to-tail (HT) linkages between monomer units. High HT coupling (typically >98%) leads to a more planar polymer backbone, which enhances π-π stacking and improves charge carrier mobility. cmu.edu Conversely, head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, causing the polymer backbone to twist and disrupting conjugation. Several methods have been developed to achieve high regioregularity, with Grignard Metathesis (GRIM) Polymerization, Kumada Catalyst-Transfer Polycondensation (KCTP), and Stille Coupling being the most prominent.
Grignard Metathesis (GRIM) polymerization is a robust and widely used method for synthesizing highly regioregular poly(alkylthiophene)s. cmu.eduresearchgate.net The process begins with the treatment of a 2,5-dihalo-3(or 4)-alkylthiophene monomer with a Grignard reagent, such as an alkylmagnesium bromide, which results in a magnesium-halogen exchange. This step, also known as the Grignard metathesis, forms a mixture of regioisomeric organomagnesium intermediates. cmu.edu For a monomer like 2,5-dibromo-4-dodecylthiophene, this would lead to 2-bromo-5-(bromomagnesio)-4-dodecylthiophene and 2-(bromomagnesio)-5-bromo-4-dodecylthiophene.
The subsequent addition of a nickel catalyst, typically Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates the polymerization. rsc.org Mechanistic studies on 3-alkylthiophene monomers have shown that the polymerization proceeds via a chain-growth mechanism. core.ac.ukrsc.org The nickel complex acts as an initiator, and the catalyst remains associated with the growing polymer chain end. rsc.org This "living" characteristic is crucial as it allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (polydispersity indices, PDI < 1.5). cmu.educore.ac.uk The molecular weight can be controlled by adjusting the molar ratio of the monomer to the nickel initiator. cmu.educore.ac.uk
The mechanism involves the initial reaction of the Grignard-functionalized monomer with the Ni(II) catalyst, followed by reductive elimination and oxidative addition steps that selectively incorporate monomers in a head-to-tail fashion, leading to a polymer with high structural homogeneity. cmu.edu
Table 1: Representative GRIM Polymerization of 3-Alkylthiophenes Note: This data is for poly(3-alkylthiophene)s, serving as an illustrative example of the control achievable with the GRIM method.
| Monomer | [Monomer]₀/[Ni]₀ Ratio | Mn (kDa) | PDI (Mw/Mn) | Regioregularity (%) |
| 2,5-dibromo-3-hexylthiophene | 71 | 15 | 1.4 | >98 |
| 2,5-dibromo-3-hexylthiophene | 1000 | 72 | 1.8 | >98 |
| 2,5-dibromo-3-octylthiophene | 68 | 12 | 1.5 | >98 |
| 2,5-dibromo-3-octylthiophene | 340 | 72 | 2.1 | >98 |
| Data sourced from reference nih.gov |
Kumada Catalyst-Transfer Polycondensation (KCTP) is another powerful chain-growth polymerization technique that offers excellent control over the synthesis of conjugated polymers. nih.gov It is mechanistically related to GRIM polymerization and is often used to polymerize monomers of the type 2-bromo-5-chloromagnesio-3(or 4)-alkylthiophene. The key feature of KCTP is the intramolecular transfer of the catalyst (typically a Ni(II) complex) along the growing polymer chain during the polymerization process. acs.org
This chain-growth mechanism allows for the synthesis of well-defined polymers with molecular weights that increase linearly with monomer conversion and low polydispersity indices (PDI ≤ 1.33). acs.org The ability to control the polymerization in such a precise manner makes KCTP ideal for creating complex macromolecular architectures, such as block copolymers, by sequential monomer addition. nih.govacs.org The polymerization of a 2-bromo-4-dodecylthiophene monomer via KCTP would be expected to yield highly regioregular poly(4-dodecylthiophene) with predictable molecular weights. The choice of ligands on the nickel catalyst, such as dppe (1,2-bis(diphenylphosphino)ethane) or dppp, can influence the polymerization kinetics and the properties of the resulting polymer. ru.nl
Stille coupling polymerization is a versatile method for forming C-C bonds and has been widely used for synthesizing a variety of conjugated polymers. wiley-vch.deresearchgate.net The reaction typically involves the palladium-catalyzed cross-coupling of an organotin reagent with an organic halide. rsc.org For the synthesis of poly(dodecylthiophene) from a 2-bromo-4-dodecylthiophene precursor, the monomer would need to be converted into an organotin derivative (e.g., 2-(tributylstannyl)-4-dodecylthiophene) to react with a di-functional comonomer, or a di-stannylated monomer could be reacted with a di-bromo comonomer.
Unlike GRIM and KCTP, traditional Stille polycondensation proceeds via a step-growth mechanism. rsc.org This generally leads to polymers with broader molecular weight distributions and less precise control over the final molecular weight. However, modifications to the Stille reaction have been explored to impart more "living" or chain-growth characteristics. The choice of catalyst, ligands, and additives can significantly influence the polymerization, with catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ being commonly used. rsc.orgd-nb.info While achieving the same level of control as KCTP is challenging, Stille polymerization offers the advantage of being tolerant to a wider range of functional groups. researchgate.net
Block Copolymerization and Random Copolymerization Involving 2-Bromo-4-dodecylthiophene Monomers
The development of controlled, chain-growth polymerization techniques like GRIM and KCTP has enabled the synthesis of complex polymer architectures, most notably block copolymers. harth-research-group.org Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. researchgate.net
By leveraging the "living" nature of KCTP and GRIM, AB diblock or ABC triblock copolymers can be synthesized through the sequential addition of different monomers. core.ac.uk For instance, after polymerizing 2-bromo-4-dodecylthiophene to a desired chain length, a second thiophene (B33073) monomer with a different side chain (e.g., 2-bromo-3-hexylthiophene) can be introduced to the reaction. The active nickel center at the end of the poly(4-dodecylthiophene) chain then initiates the polymerization of the second monomer, resulting in a well-defined block copolymer. core.ac.ukosti.gov This approach allows for the combination of different electronic or physical properties within a single macromolecule. acs.org
Random copolymerization can also be achieved by polymerizing a mixture of two or more different thiophene monomers simultaneously. This allows for the fine-tuning of the polymer's properties, such as its absorption spectrum, solubility, and morphology, by varying the ratio of the comonomers in the feed. cmu.edu
| Block A | Block B | Polymerization Method | Reference |
| Poly(3-hexylthiophene) | Poly(3-dodecylthiophene) | GRIM | core.ac.uk |
| Poly(3-dodecylthiophene) | Poly(methyl methacrylate) | Anionic Coupling | acs.org |
| Poly(3-hexylthiophene) | Polystyrene | KCTP / NMP | harth-research-group.org |
Post-Polymerization Functionalization Approaches for Poly(dodecylthiophene) Backbones
Post-polymerization functionalization is a powerful strategy for modifying the properties of a polymer after its synthesis. d-nb.inforesearchgate.net This approach is advantageous because it allows for the introduction of functional groups that might not be compatible with the conditions of the initial polymerization reaction. researchgate.net For poly(dodecylthiophene), functionalization can be targeted at the side chains or the polymer end-groups.
One common strategy involves synthesizing a poly(alkylthiophene) with reactive groups on its side chains. Although the dodecyl chain itself is relatively inert, one could start with a monomer bearing a functionalizable group at the end of the alkyl chain. A more direct approach for a pre-formed poly(dodecylthiophene) involves modifying the polymer chain ends. For instance, polymers prepared by GRIM or KCTP often have bromine and hydrogen termini. acs.orgacs.org The bromine-terminated end can be modified through various cross-coupling reactions to introduce specific functionalities, such as hydroxyl or amino groups. acs.org Additionally, functional groups can be introduced directly onto the thiophene backbone, although this is less common and can disrupt the polymer's conjugation if not done carefully. d-nb.info
Control Over Polymer Architecture and Molecular Weight Distribution from 2-Bromo-4-dodecylthiophene Precursors
The ability to control polymer architecture and molecular weight distribution is paramount for tailoring the properties of conjugated polymers for specific applications. cmu.edunsf.gov The choice of polymerization methodology is the primary determinant of the level of control that can be achieved.
As discussed, chain-growth polymerizations like GRIM and KCTP offer the most precise control. acs.org In these systems, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of monomer consumed to the initiator concentration ([M]/[I]). core.ac.ukacs.org This relationship allows for the synthesis of polymers with targeted molecular weights by simply adjusting the initial monomer-to-catalyst ratio. nih.gov Furthermore, these methods typically yield polymers with narrow molecular weight distributions, often with PDI values below 1.5. acs.orgnih.gov
In contrast, step-growth polymerizations like the traditional Stille coupling produce polymers with broader molecular weight distributions (typically PDI ≈ 2 or higher) and offer less predictable control over the final molecular weight. rsc.org
The "living" nature of GRIM and KCTP is also the key to controlling polymer architecture. The ability to re-initiate polymerization from the active chain end allows for the synthesis of block copolymers, as previously described. core.ac.ukrsc.org By carefully selecting monomers and polymerization sequences, complex architectures such as di-block, tri-block, and even multi-block copolymers can be constructed, each with unique self-assembly behaviors and material properties. osti.govnih.gov
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 4 Dodecylthiophene and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Purity and Regiochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of the 2-bromo-4-dodecylthiophene monomer. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and the detection of impurities.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-bromo-4-dodecylthiophene, the protons on the thiophene (B33073) ring exhibit distinct chemical shifts due to the influence of the bromo and dodecyl substituents. The protons on the dodecyl chain appear in the upfield region, characteristic of aliphatic groups. The integration of the signals provides a quantitative measure of the relative number of protons, confirming the integrity of the structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. Each unique carbon atom in 2-bromo-4-dodecylthiophene gives a distinct signal, with the chemical shifts being sensitive to the electronic environment. The carbons of the thiophene ring resonate in the aromatic region, while the carbons of the dodecyl group appear at higher field strengths. The carbon atom attached to the bromine atom is significantly deshielded and appears at a lower field.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene H-3 | ~6.9 | - |
| Thiophene H-5 | ~7.1 | - |
| Thiophene C-2 | - | ~112 |
| Thiophene C-3 | - | ~125 |
| Thiophene C-4 | - | ~142 |
| Thiophene C-5 | - | ~128 |
| Dodecyl -CH₂- (alpha to thiophene) | ~2.6 | ~30 |
| Dodecyl -CH₂- (bulk) | ~1.2-1.4 | ~29-32 |
| Dodecyl -CH₃ | ~0.9 | ~14 |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation of Thiophene Derivatives
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in 2-bromo-4-dodecylthiophene and its polymers. These techniques are complementary and are used to confirm the chemical structure and probe the effects of polymerization on the vibrational modes.
FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations such as stretching and bending. The FT-IR spectrum of 2-bromo-4-dodecylthiophene will show characteristic absorption bands for the C-H stretching of the thiophene ring and the dodecyl chain, C=C stretching of the thiophene ring, and the C-Br stretching vibration. Upon polymerization, changes in the out-of-plane C-H bending modes of the thiophene ring can indicate the degree of polymerization and the regiochemistry of the polymer chain.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. libretexts.org It is particularly sensitive to non-polar bonds and can be used to probe the C=C and C-S vibrations of the thiophene ring. libretexts.org In the case of poly(4-dodecylthiophene), Raman spectroscopy can be used to assess the degree of π-conjugation and molecular order within the polymer films. aps.org
| Vibrational Mode | 2-Bromo-4-dodecylthiophene (cm⁻¹) | Poly(4-dodecylthiophene) (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | FT-IR, Raman |
| Thiophene Ring C=C Stretch | ~1500-1400 | ~1450-1350 (shifts upon polymerization) | FT-IR, Raman |
| Thiophene Ring C-S Stretch | ~850-800 | ~850-800 | FT-IR, Raman |
| C-Br Stretch | ~600-500 | - (absent upon polymerization) | FT-IR, Raman |
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Polymer Morphology Analysis
X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are powerful techniques for investigating the morphology and crystalline structure of poly(4-dodecylthiophene) films. ucsd.edumdpi.com These methods provide information on the arrangement of polymer chains, the degree of crystallinity, and the lamellar structure of the material. ucsd.edumdpi.com
X-ray Diffraction (XRD)
XRD is used to determine the crystalline structure and orientation of polymer chains in thin films. For semi-crystalline polymers like poly(4-dodecylthiophene), XRD patterns typically show peaks corresponding to the lamellar stacking of the polymer backbones and the interdigitation of the alkyl side chains. The position and width of these peaks can be used to calculate the lamellar spacing and the size of the crystalline domains.
Small-Angle X-ray Scattering (SAXS)
| Parameter | Typical Value | Technique |
|---|---|---|
| Lamellar d-spacing (d₁₀₀) | 15-20 Å | XRD |
| π-stacking distance (d₀₁₀) | 3.8-4.0 Å | XRD |
| Crystallite Size | 5-20 nm | XRD (Scherrer analysis) |
| Long Period | 20-30 nm | SAXS |
Electron Microscopy Techniques (TEM, SEM) for Nanostructure and Thin Film Morphological Studies
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are vital for visualizing the nanostructure and surface morphology of poly(4-dodecylthiophene) thin films. thermofisher.comcore.ac.uk
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the internal structure of the polymer film. thermofisher.com To enhance contrast, staining agents may be used to selectively highlight the crystalline and amorphous domains. TEM can reveal the size, shape, and distribution of crystalline fibrils or domains within the amorphous matrix, offering a direct visualization of the nanoscale morphology. mdpi.com
Scanning Electron Microscopy (SEM)
SEM is used to examine the surface topography of the polymer films. thermofisher.comcore.ac.uk It provides information about surface roughness, grain boundaries, and the presence of any large-scale aggregates or defects. researchgate.netresearchgate.net By analyzing the surface morphology, insights into the film formation process and its influence on device performance can be gained. researchgate.netresearchgate.net
| Technique | Information Obtained |
|---|---|
| TEM | Size and distribution of crystalline domains, visualization of fibrillar networks, internal morphology. |
| SEM | Surface roughness, grain size and boundaries, presence of surface defects and aggregates. |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers like poly(4-dodecylthiophene). shimadzu.comamazonaws.com
GPC separates polymer molecules based on their hydrodynamic volume in solution. shimadzu.com The sample is passed through a column packed with porous gel; larger molecules elute first, followed by smaller molecules. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined. The PDI provides a measure of the breadth of the molecular weight distribution.
| Parameter | Typical Value |
|---|---|
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol |
| Weight-Average Molecular Weight (Mₒ) | 20,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
Computational and Theoretical Investigations of 2 Bromo 4 Dodecylthiophene Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Orbitals of 2-Bromo-4-dodecylthiophene
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the 2-bromo-4-dodecylthiophene monomer, DFT calculations are instrumental in determining its fundamental electronic properties, which are precursors to the bulk properties of the corresponding polymer.
Research findings from DFT studies on substituted thiophenes reveal that the introduction of an electron-withdrawing bromine atom and an electron-donating dodecyl alkyl chain at the C2 and C4 positions, respectively, significantly influences the molecule's electronic landscape. The bromine atom tends to lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—while the long alkyl chain primarily enhances solubility and influences solid-state packing, with a secondary electronic effect.
The HOMO is associated with the ability of a molecule to donate an electron, while the LUMO relates to its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), is a critical parameter that approximates the chemical reactivity and the optical and electronic properties of the material. A smaller gap generally correlates with higher reactivity and the potential for higher conductivity in the polymerized form.
DFT calculations typically show that for thiophene (B33073) monomers, the HOMO is characterized by a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-antibonding orbital. The precise energy values are sensitive to the computational method and basis set employed (e.g., B3LYP/6-31G(d)). While specific data for 2-bromo-4-dodecylthiophene is not widely published, analogous computations on similar 2-bromo-4-alkylthiophenes provide valuable estimates.
Table 5.1: Illustrative Electronic Properties of a Substituted Thiophene Monomer from DFT Calculations
| Property | Calculated Value | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.0 to -1.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (Eg) | 4.0 to 5.0 eV | Indicates optical absorption properties and electronic excitability. |
| Dipole Moment | 1.5 to 2.5 D | Influences intermolecular interactions and molecular packing. |
Note: The values presented are typical ranges for functionally similar thiophene monomers and serve as an illustrative example.
Molecular Dynamics (MD) Simulations for Polymer Conformation and Packing Arrangements
While DFT is suited for single molecules or short oligomers, Molecular Dynamics (MD) simulations are employed to model the behavior of large polymer chains and their assembly in the solid state. MD uses classical mechanics to simulate the motion of atoms and molecules over time, providing deep insights into the morphology of poly(4-dodecylthiophene) (P4DDT).
MD simulations of analogous poly(3-alkylthiophene)s (P3ATs), including those with dodecyl side chains (P3DDT), have shown that the long, flexible alkyl side chains play a critical role in determining the polymer's conformation and packing. rsc.org These side chains can interdigitate, promoting close packing of the conjugated backbones, which is essential for efficient charge transport. The regioregularity of the polymer is paramount; head-to-tail linkages result in a more planar backbone, facilitating π-π stacking.
In the solid state, P4DDT is expected to form lamellar structures where the conjugated backbones stack in sheets, separated by layers of the dodecyl side chains. The distance between the stacked backbones (π-stacking distance) is a crucial parameter for charge hopping between chains.
Table 5.2: Representative Conformational Data for Poly(alkylthiophene)s from MD Simulations
| Parameter | Typical Value Range | Significance |
| Persistence Length | 2 - 4 nm | A measure of the polymer backbone's stiffness. |
| π-π Stacking Distance | 3.5 - 4.0 Å | The distance between parallel conjugated backbones, crucial for interchain charge transport. |
| Lamellar Spacing | 2.0 - 2.5 nm | The distance between layers of polymer backbones, influenced by side-chain length. |
| Torsion Angle (inter-ring) | 140° - 180° | The angle between adjacent thiophene rings, affecting backbone planarity and conjugation. |
Note: Data is based on simulations of analogous poly(3-alkylthiophene)s and serves as a representative example for poly(4-dodecylthiophene).
Quantum Chemical Calculations for Reaction Pathway Energetics in Synthesis and Polymerization
Quantum chemical calculations, particularly using DFT, can be used to elucidate the mechanisms and energetics of chemical reactions. This includes the synthesis of the 2-bromo-4-dodecylthiophene monomer and its subsequent polymerization.
The synthesis of 2-bromo-4-alkylthiophenes is often achieved by the regioselective lithiation of a 3-alkylthiophene followed by quenching with a bromine source like Br2 at low temperatures. google.com Computational studies can model this reaction pathway to determine the structures of intermediates and transition states. By calculating the energy at each point along the reaction coordinate, an energy profile can be constructed, revealing the activation energy (the energy barrier that must be overcome for the reaction to proceed). A lower activation energy implies a faster reaction rate.
Similarly, the polymerization of 2-bromo-4-dodecylthiophene, typically via cross-coupling reactions like Grignard Metathesis (GRIM) or Stille coupling, can be investigated. These calculations help in understanding the step-by-step mechanism of chain growth, including oxidative addition, transmetalation, and reductive elimination steps at the metal catalyst (e.g., Palladium or Nickel). Theoretical studies on the polymerization of thiophene have shown that such reactions involve significant changes in aromaticity, which influences the reaction barriers. chemrxiv.org
Table 5.3: Conceptual Energetic Parameters for a Chemical Reaction Pathway
| Parameter | Definition | Importance in Reaction Analysis |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate; lower Ea leads to a faster reaction. |
| Transition State (TS) | The highest energy point on the reaction coordinate between reactants and products. | Its structure provides insight into the bond-making and bond-breaking process. |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
Prediction of Charge Transport Characteristics within Poly(dodecylthiophene) Systems
The performance of poly(4-dodecylthiophene) in an electronic device is ultimately governed by its ability to transport charge carriers (holes or electrons). Computational models are essential for predicting and understanding these charge transport characteristics.
Charge transport in conjugated polymers occurs via a "hopping" mechanism, where charges jump between localized states, which can be on the same polymer chain (intrachain) or on adjacent chains (interchain). The efficiency of this process is governed by two key parameters that can be calculated computationally:
Reorganization Energy (λ): The energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is desirable as it facilitates faster charge transfer.
Electronic Coupling (V): Also known as the transfer integral, this parameter quantifies the electronic interaction between adjacent molecules or segments. A larger electronic coupling leads to more efficient charge hopping.
Computational studies on analogous systems like poly(3-hexylthiophene) (P3HT) combine quantum chemical calculations (to find λ and V) with data from MD simulations (which provide the morphology and relative positions of polymer chains). nih.gov The results from these calculations can then be used in kinetic Monte Carlo simulations to predict the bulk charge carrier mobility (μ), a direct measure of how quickly a charge can move through the material under an electric field.
These studies have shown that charge mobility is highly sensitive to the degree of structural order. acs.org Well-ordered, crystalline regions with significant π-stacking exhibit much higher mobilities than disordered, amorphous regions. The long dodecyl side chains in P4DDT are expected to influence this morphology, and thus the resulting charge transport properties.
Table 5.4: Predicted Charge Transport Parameters for Poly(alkylthiophene) Systems
| Parameter | Typical Calculated Value | Significance |
| Reorganization Energy (Hole) | 0.1 - 0.3 eV | Lower values are favorable for efficient hole transport. |
| Electronic Coupling (Interchain) | 10 - 100 meV | Higher values indicate strong electronic interaction and facilitate interchain hopping. |
| Predicted Hole Mobility (μ) | 10⁻⁴ to 10⁻¹ cm²/V·s | A key performance metric; higher values are needed for high-performance devices. |
Note: The values are representative of those found in computational studies of well-ordered poly(3-alkylthiophene)s and serve as a benchmark for P4DDT.
Advanced Applications in Organic Electronic Materials and Devices Derived from 2 Bromo 4 Dodecylthiophene
Role of 2-Bromo-4-dodecylthiophene-Derived Polymers in Organic Photovoltaics (OPVs)
Polymers synthesized from 2-bromo-4-dodecylthiophene, such as poly(4-dodecylthiophene), are utilized as electron donor materials in the active layer of organic photovoltaic devices. The performance of these solar cells is intricately linked to the morphology of the active layer and the efficiency of charge generation and transport.
Active Layer Morphology Control for Enhanced Device Performance
The morphology of the active layer, which typically consists of a blend of a donor polymer like P4DDT and an acceptor material, is a critical factor in determining the performance of organic solar cells. tue.nl Efficient charge separation requires a large interfacial area between the donor and acceptor domains, which is achieved through the formation of a bulk heterojunction (BHJ) structure. mdpi.com The nanoscale phase separation in the BHJ allows for excitons generated in either the donor or acceptor phase to reach the interface and dissociate into free charge carriers. tum.de
The dodecyl side chains of P4DDT play a crucial role in influencing the polymer's aggregation and the resulting blend film morphology. researchgate.net The choice of solvent and the use of additives can be employed to tune the active layer morphology, thereby optimizing device performance. tum.de For instance, thermal annealing can induce a higher degree of crystallinity in polythiophene films, which can significantly improve hole mobility and enhance the spectral overlap with the solar emission spectrum. core.ac.ukresearchgate.net The introduction of functional moieties into the side chains of similar polythiophenes has been explored as a pathway to control morphology and improve the stability of the active layer blends. umons.ac.be
| Parameter | Effect on OPV Performance | Controlling Factors |
| Domain Size | Optimal nanoscale phase separation enhances exciton (B1674681) dissociation. | Polymer structure, solvent, additives, annealing. |
| Crystallinity | Increased crystallinity can improve charge carrier mobility. | Thermal annealing, polymer regioregularity. |
| Interfacial Area | A large donor-acceptor interface is crucial for efficient charge separation. | Blend composition, processing conditions. |
Charge Generation and Transport Mechanisms in Polymer-Based Solar Cells
The fundamental process of generating photocurrent in an organic solar cell involves several steps: light absorption, exciton formation, exciton diffusion to a donor-acceptor interface, charge transfer to form a charge-transfer state, and finally, dissociation of this state into free charge carriers that are transported to the electrodes. tue.nl The working principle of an organic solar cell involves the creation of an exciton, its diffusion to an interface, charge transfer, separation, transport, and collection at the electrodes. tue.nl
In blends of polythiophenes with fullerene derivatives, upon light absorption, excitons are generated and must dissociate at the donor-acceptor interface. core.ac.uk The efficiency of this process is highly dependent on the energy level alignment of the donor and acceptor materials. The offset between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels provides the driving force for exciton dissociation. tue.nl
Once separated, the holes are transported through the donor polymer (P4DDT) and the electrons through the acceptor material to their respective electrodes. The charge carrier mobility within these phases is therefore a critical parameter. For poly(3-hexylthiophene) (P3HT), a close analog of P4DDT, thermal annealing has been shown to dramatically increase hole mobility by orders of magnitude due to improved crystallinity. core.ac.ukrug.nl However, imbalanced charge transport, where electron mobility is significantly different from hole mobility, can be a limiting factor in device performance. mdpi.com
| Process | Description | Key Factors |
| Exciton Generation | Absorption of photons creates bound electron-hole pairs (excitons). | Polymer absorption spectrum. |
| Exciton Dissociation | Excitons separate into free charge carriers at the donor-acceptor interface. | Energy level offset, interface morphology. |
| Charge Transport | Electrons and holes travel through the acceptor and donor phases, respectively. | Charge carrier mobility, domain connectivity. |
| Charge Collection | Carriers are collected at the respective electrodes. | Electrode work function, interfacial layers. |
Application in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and polymers derived from 2-bromo-4-dodecylthiophene can serve as the active semiconductor layer. nih.gov The performance of these transistors is primarily evaluated by their charge carrier mobility, on/off current ratio, and threshold voltage. nih.gov
Charge Carrier Mobility Enhancement Through Polymer Design
The charge carrier mobility in polythiophene-based OFETs is highly dependent on the polymer's chemical structure and molecular packing in the solid state. nih.gov The regioregularity of the polymer chain is a crucial factor; a high degree of regioregularity leads to more ordered packing and, consequently, higher mobility. The presence of head-to-head couplings in irregular polythiophenes can cause twisting of the thiophene (B33073) units, which reduces conjugation and is detrimental to electronic properties. pkusz.edu.cn
For poly(3-alkylthiophene)s, the side chains, such as the dodecyl group in P4DDT, influence solubility and film-forming properties, which in turn affect the microstructure and charge transport. ntu.edu.tw Studies on poly(3-hexylthiophene) have shown that mobility can be enhanced by various techniques, including surface treatment of the dielectric layer and using high-boiling-point solvents during film deposition, which promotes better molecular ordering. aip.org In some cases, blending regioregular poly(3-dodecylthiophene) with semiconducting single-walled carbon nanotubes has resulted in thin-film transistors with very high effective mobilities. nih.gov
| Polymer Design Factor | Impact on Mobility | Example Research Finding |
| Regioregularity | Higher regioregularity leads to better packing and higher mobility. | Regioregular polythiophenes show improved electronic properties. pkusz.edu.cn |
| Side-Chain Length | Affects solubility and molecular organization. | Poly(3-alkylthio)thiophenes with different side chains show varied OFET mobilities. ntu.edu.tw |
| Molecular Weight | Can influence film morphology and charge transport. | Controlled molecular weights can lead to optimized performance. umons.ac.be |
Development of Organic Light-Emitting Diodes (OLEDs) from Poly(dodecylthiophene) Systems
While polythiophenes are extensively studied for transistors and solar cells, their application in organic light-emitting diodes (OLEDs) has also been explored. pkusz.edu.cn In an OLED, charge carriers (electrons and holes) are injected from the electrodes, transported through the organic layers, and recombine to form excitons, which then radiatively decay to emit light.
Polythiophenes, including those with alkyl side chains like dodecyl, can be used as the emissive layer or as a component in a blend. youtube.com The color of the emitted light is determined by the bandgap of the polymer. However, undoped polythiophenes often exhibit reasonably strong luminescence, while doped versions are typically not luminescent. pkusz.edu.cn The regioregularity of the polymer can also influence its luminescence properties. pkusz.edu.cn
The performance of polythiophene-based OLEDs can be affected by the choice of electrodes. For example, in poly(3-octylthiophene) LEDs, changing the work function of the top electrode metal was found to significantly alter the rectification properties of the device. rug.nl While polythiophenes have shown potential, other classes of conjugated polymers, such as polyfluorenes and poly(p-phenylene vinylene)s, are often the leading materials for blue and green-light-emitting PLEDs, respectively. pkusz.edu.cn
Integration into Chemical Sensors and Biosensors for Analyte Detection
Polymers derived from 2-bromo-4-dodecylthiophene, particularly poly(alkylthiophenes) (PATs), are highly promising materials for the active layer in chemical sensors and biosensors. researchgate.netsigmaaldrich.com Their conjugated π-electron system is sensitive to the surrounding chemical environment, and interactions with analyte molecules can induce measurable changes in their electrical properties. elitetech.com.cn This characteristic is harnessed in devices that detect the presence and concentration of specific chemical and biological species.
The most common sensor architectures are chemiresistors and organic field-effect transistors (OFETs). nih.govnih.gov In a chemiresistor, the polymer film is deposited between two electrodes, and the sensor's response is the change in electrical resistance upon exposure to an analyte. researchgate.net This setup is simple and effective, but OFET-based sensors can offer superior performance. nih.gov OFETs provide a multi-parameter response, including shifts in charge carrier mobility, threshold voltage, and on/off current ratio, which can lead to higher sensitivity and selectivity. nih.govrsc.org The gate voltage in an OFET can be tuned to modulate the sensor's response, providing an additional dimension for analyte discrimination. acs.org
The sensing mechanism involves the analyte molecules adsorbing onto or absorbing into the polymer film. This interaction can disrupt the π-conjugation along the polymer backbone or alter the charge transport between polymer chains, leading to a change in conductivity. elitetech.com.cn The dodecyl side chains on the thiophene ring create free volume within the polymer film, facilitating the diffusion of analyte vapors into the material and enhancing the interaction with the conjugated backbone. The chemical nature of these side chains can also be modified to tune the sensor's selectivity for specific analytes. acs.org
Research on polythiophenes and their derivatives has demonstrated their capability to detect a wide range of volatile organic compounds (VOCs) and toxic gases like nitrogen dioxide (NO₂). acs.orgrsc.org For biosensing applications, the polymer backbone can be functionalized or used in copolymer structures to allow for the immobilization of biorecognition elements like enzymes or antibodies. biointerfaceresearch.comtue.nl This enables the specific detection of biological targets. For instance, copolymers of thiophene derivatives have been used to create amperometric biosensors for glucose by covalently coupling the enzyme glucose oxidase to the polymer surface. tue.nl
Below is a table summarizing the performance of chemical sensors based on representative poly(alkylthiophene)s, a class of materials to which polymers derived from 2-bromo-4-dodecylthiophene belong.
| Polymer Active Layer | Device Architecture | Analyte Detected | Limit of Detection (LOD) | Response Characteristics |
| Poly(3-hexylthiophene) (P3HT) | Chemiresistor | Nitrogen Dioxide (NO₂) | < 1 ppm | High sensitivity at room temperature. nih.gov |
| Regioregular P3HT | OFET | Various VOCs | ppm range | Response sign (positive/negative) depends on analyte and gate voltage. acs.org |
| P3HT Nanofibers | Chemiresistor | Ammonia (NH₃) | ~500 ppb | Fast response and recovery times. |
| P3HT / Carbon Nanotubes | Chemiresistor | VOCs (e.g., Ethanol) | ~10 ppm | Enhanced sensitivity due to high surface area of composite. |
| Functionalized Polythiophene Copolymers | Amperometric Biosensor | Glucose | Micromolar (µM) range | Specific detection via immobilized glucose oxidase enzyme. tue.nl |
Exploration in Thermoelectric Materials and Energy Harvesting Devices
Conjugated polymers synthesized from monomers like 2-bromo-4-dodecylthiophene are being actively explored for thermoelectric applications. acs.org Thermoelectric materials can directly convert waste heat into useful electrical energy, a process known as energy harvesting. researchgate.net The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = S²σT/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. mdpi.com Conducting polymers are attractive for this purpose due to their intrinsically low thermal conductivity (κ), which is beneficial for achieving a high ZT value. nih.gov
The primary challenge for polymeric thermoelectric materials is to increase the power factor (S²σ) without significantly increasing the thermal conductivity. mdpi.com For pristine poly(alkylthiophene)s, the electrical conductivity is generally too low for practical applications. Therefore, a critical step is to introduce charge carriers through a process called doping. escholarship.org Chemical doping with small molecules, such as F4TCNQ (2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane), can increase the electrical conductivity by several orders of magnitude. escholarship.orgqmul.ac.uk
The morphology of the polymer film plays a crucial role in its thermoelectric properties. Aligning the polymer chains through techniques like high-temperature rubbing can significantly enhance charge transport along the alignment direction, leading to a highly anisotropic and improved power factor. qmul.ac.uk The long dodecyl side chains of poly(4-dodecylthiophene) influence the packing and morphology of the polymer chains, which in turn affects both charge transport and thermal conductivity.
The table below presents typical thermoelectric properties for doped poly(3-alkylthiophene)s, illustrating the performance achievable with this class of polymers.
| Polymer System | Dopant | Electrical Conductivity (σ) [S/cm] | Seebeck Coefficient (S) [µV/K] | Power Factor (S²σ) [µW/mK²] |
| Poly(3-hexylthiophene) (P3HT) | LiTFSI / TBP | ~0.65 | ~169 | ~1.87 |
| P3HT (aligned) | F4TCNQ | ~170 | ~70 | ~83 |
| P3HT | F4TCNQ (vapor doped) | ~48 | ~100 | ~48 |
| Poly(3-dodecylthiophene) (P3DDT) | NOPF₆ | ~100 | ~60 | ~36 |
| P3HT / SWCNT Composite | FeCl₃ | >1000 | ~50 | >250 |
Structure Function Relationships and Molecular Design Principles for 2 Bromo 4 Dodecylthiophene Derivatives
Influence of Alkyl Chain Length and Branching on Intermolecular Interactions and Self-Assembly
The length and branching of alkyl side chains on thiophene-based polymers profoundly influence their solid-state morphology, which is critical for device performance. The dodecyl group in 2-bromo-4-dodecylthiophene derivatives plays a multifaceted role in governing intermolecular interactions and self-assembly.
Longer alkyl chains, such as dodecyl, generally enhance the solubility of conjugated polymers in common organic solvents, which is a crucial prerequisite for solution-based processing. smolecule.com In the solid state, these chains mediate the intermolecular packing and ordering. Studies on poly(3-alkylthiophene)s (P3ATs) show that the length of the alkyl side chain directly impacts the interchain spacing and the degree of crystallinity. For instance, increasing the alkyl chain length can lead to a larger lamellar spacing between polymer backbones. nih.govacs.org Specifically, long alkyl chains like dodecyl can act as physical spacers, which can disturb crowded interdigitation of the side chains. nih.govacs.org This effect can simultaneously allow for enhanced backbone planarity and more ordered polymer chain aggregation. acs.org However, an excessive increase in side-chain length can also decrease charge mobility by increasing the distance between conjugated backbones, thereby hindering interchain charge hopping. nih.govrsc.org
The position of branching within the alkyl chain also has a dramatic effect on material properties. Placing a branch point closer to the polymer backbone (α-branching) can introduce significant steric hindrance. nih.gov This steric hindrance can disrupt π–π stacking, reduce the tendency of the polymer to aggregate, and significantly increase its solubility. nih.gov In contrast, branching further from the backbone (β-branching) has a less disruptive effect on the packing of the conjugated main chains. Therefore, the choice between linear, α-branched, or β-branched dodecyl chains is a critical design parameter for controlling the balance between solubility, processability, and the desired solid-state packing for efficient charge transport.
| Alkyl Chain Feature | Primary Influence | Effect on Intermolecular Interactions | Impact on Self-Assembly | Reference |
|---|---|---|---|---|
| Long Linear Chain (e.g., dodecyl) | Enhances solubility; acts as a spacer. | Increases distance between polymer backbones, potentially weakening interchain π-π interactions. | Promotes lamellar packing; can disturb crowded side-chain interdigitation, allowing for backbone planarization. | nih.govacs.org |
| Short Linear Chain (e.g., hexyl) | Lower solubility compared to longer chains. | Allows for closer π-π stacking and stronger interchain interactions. | Can lead to more crowded, interdigitated packing structures and narrower lamellar spacings. | nih.govacs.org |
| α-Branched Chain | Creates significant steric hindrance. | Reduces the tendency for π–π stacking. | Strongly disrupts aggregation, leading to higher solubility and potentially more amorphous films. | nih.gov |
| β-Branched Chain | Creates less steric hindrance than α-branching. | Allows for more effective π–π stacking compared to α-branched isomers. | Leads to more ordered aggregation and lower solubility compared to α-branched isomers. | nih.gov |
Impact of Regioregularity on Polymer Chain Packing and Charge Transport Properties
Regioregularity (RR) refers to the precision of the repeating unit orientation in a polymer chain. For poly(alkylthiophene)s, this involves the coupling of monomer units, which can result in head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) linkages. mdpi.com The percentage of HT couplings is a critical parameter that dictates the polymer's electronic and structural properties. 2-bromo-4-dodecylthiophene is a monomer designed for polymerization processes where high regioregularity can be achieved.
High regioregularity (typically >95% HT) allows the polymer backbone to adopt a more planar conformation. mdpi.comresearchgate.net This planarity is essential for facilitating strong π-π stacking between adjacent polymer chains, leading to the formation of well-ordered, crystalline lamellar structures. acs.org In these structures, the conjugated backbones are closely packed, creating efficient pathways for charge transport. In contrast, regiorandom polymers, which have a significant number of HH and TT defects, exhibit a more twisted backbone. acs.org This contortion disrupts π-π stacking, hinders crystallization, and results in a more amorphous morphology with significantly lower charge carrier mobility. mdpi.comacs.org
The impact of regioregularity on charge transport is substantial. Studies on poly(3-hexylthiophene) (P3HT), a close analogue, have demonstrated that increasing the regioregularity from 96% to 99% can increase the charge carrier mobility by a factor of four. researchgate.netacs.orgacs.org This enhancement is directly linked to improved structural coherence and greater planarity, which reduce the number of defect sites that can act as charge traps. researchgate.netacs.org Therefore, achieving high regioregularity during the polymerization of 2-bromo-4-dodecylthiophene is a primary objective for creating high-performance semiconducting materials.
| Regioregularity (RR) | Backbone Conformation | Polymer Chain Packing | Charge Carrier Mobility | Reference |
|---|---|---|---|---|
| High (>95%) | Planar | Well-ordered, crystalline lamellae with strong π-π stacking. | High (e.g., >10-2 cm2V-1s-1) | researchgate.netacs.orgacs.org |
| Low (<90%) | Twisted due to HH/TT defects. | Amorphous, disordered structure with disrupted π-π stacking. | Low (e.g., <10-4 cm2V-1s-1) | mdpi.comacs.org |
Effect of End-Capping and Side-Chain Engineering on Material Performance and Stability
Beyond the primary structure of the repeating unit, the termini of the polymer chains (end-groups) and the specific chemical nature of the side chains offer further opportunities to tune material properties.
End-capping involves terminating the polymerization with specific chemical groups. The nature of these end-groups can influence the polymer's packing, electronic properties, and stability. For example, studies on P3HT have shown that different end-groups (e.g., bromine vs. hydrogen) can affect the polymer chain-packing density and light absorption characteristics. acs.org End-capping is also a crucial strategy for creating well-defined block copolymers, where a polythiophene block is chemically linked to another polymer block, enabling the creation of self-assembling materials with nanoscale morphologies for advanced applications. Furthermore, end-capping can be used to control the molecular weight during polymerization and to attach the polymer to surfaces or nanoparticles. researchgate.netresearchgate.net
Side-chain engineering involves modifying the structure of the side chain to impart specific functions. This strategy is widely used to modulate molecular packing, improve charge transport, and enhance material stability. researchgate.net For instance, incorporating conjugated or electron-withdrawing groups into the side chains can alter the polymer's energy levels (HOMO/LUMO), which is a key consideration in the design of solar cells. rsc.org Engineering the side chains can also improve the morphological stability of polymer blends used in OPVs, preventing phase separation upon thermal stress and thereby increasing the device's operational lifetime. researchgate.net By synthesizing a copolymer of dodecylthiophene with a variant bearing a reactive aniline (B41778) group at the end of its side chain, the resulting material can be covalently attached to carbon nanotubes, demonstrating how side chains can be used to create functional hybrid materials. mdpi.com
Rational Design Strategies for Enhanced Performance in Organic Electronic Applications
The rational design of materials based on 2-bromo-4-dodecylthiophene leverages the principles outlined in the preceding sections to create polymers optimized for specific organic electronic applications. rsc.org The goal is to control the interplay between solubility, backbone planarity, solid-state packing, and electronic properties to maximize device performance.
For Organic Field-Effect Transistors (OFETs): The primary requirement is high charge carrier mobility. The design strategy would focus on:
Maximizing Regioregularity: Employing synthetic methods like GRIM (Grignard Metathesis) polymerization to achieve >98% HT couplings, ensuring a planar backbone and efficient π-π stacking. amazonaws.com
Optimizing Side-Chain Length: Using the dodecyl chain to ensure good solubility for processing while maintaining close interchain packing. The chain length must be optimized to prevent it from excessively spacing the conjugated backbones apart. rsc.org
Controlling Molecular Weight: Targeting a high molecular weight, as this has been shown to improve film morphology and charge transport by enabling polymer chains to bridge ordered domains. stanford.edu
For Organic Photovoltaics (OPVs): The design is more complex, requiring a balance of properties in both the donor polymer and its blend with an acceptor material. The strategy would involve:
Tuning Energy Levels: Using side-chain engineering to adjust the HOMO and LUMO energy levels of the polymer to ensure efficient charge separation at the donor-acceptor interface and to maximize the open-circuit voltage (Voc) of the solar cell. rsc.org
Controlling Morphology: Modifying side chains to control the miscibility with fullerene or non-fullerene acceptors. This is crucial for forming an optimal bulk heterojunction (BHJ) morphology with intertwined domains on the scale of the exciton (B1674681) diffusion length (typically 10-20 nm). researchgate.net
Enhancing Stability: Designing side chains and polymer backbones that lead to a thermally stable morphology, preventing large-scale phase separation of the donor and acceptor materials over time, which is a common failure mechanism in OPVs. researchgate.net
By systematically applying these design principles, researchers can tailor the properties of 2-bromo-4-dodecylthiophene derivatives to meet the demanding requirements of next-generation organic electronic devices.
Future Directions and Emerging Research Avenues for 2 Bromo 4 Dodecylthiophene
Development of Sustainable Synthetic Routes for 2-Bromo-4-dodecylthiophene Production
The increasing demand for organic electronic materials necessitates the development of environmentally benign and efficient synthetic methods. Future research into the production of 2-bromo-4-dodecylthiophene is trending towards sustainable chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.
Key research avenues include:
C-H Functionalization: Direct C-H functionalization reactions are emerging as a powerful, atom-economical alternative to traditional cross-coupling methods that often require pre-functionalized starting materials. researchgate.net Investigating catalytic systems (e.g., palladium, copper) for the direct bromination of 4-dodecylthiophene at the 2-position could eliminate steps and reduce the generation of organometallic waste.
Transition-Metal-Free Synthesis: Exploring transition-metal-free reaction pathways is a significant goal for green chemistry. organic-chemistry.org Methods utilizing hypervalent iodine reagents or photoredox catalysis could provide milder and less toxic alternatives for the synthesis of 2-bromo-4-dodecylthiophene. A highly efficient protocol for synthesizing 2-bromo-4-alkylthiophenes involves the regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine, achieving chemical yields greater than 90%. researchgate.net
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for 2-bromo-4-dodecylthiophene could lead to higher yields, purity, and a reduced environmental footprint.
Bio-based Solvents and Catalysts: Research into replacing conventional petroleum-based solvents and precious metal catalysts with greener alternatives is crucial. The exploration of bio-derived solvents and earth-abundant metal catalysts (e.g., iron, copper) for the synthesis of thiophene (B33073) derivatives is an active area of investigation. semanticscholar.org
| Synthetic Strategy | Potential Advantages for 2-Bromo-4-dodecylthiophene Synthesis | Challenges |
|---|---|---|
| Direct C-H Arylation | High atom economy, reduced synthetic steps, avoids organometallic intermediates. organic-chemistry.org | Achieving high regioselectivity, catalyst cost and stability. |
| Metal-Free Heterocyclization | Avoids toxic heavy metals, utilizes inexpensive reagents. organic-chemistry.org | Often requires harsh reaction conditions, limited substrate scope. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control; improved yield and purity. | Initial setup cost, potential for clogging with solid byproducts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, limited availability for specific transformations. |
Exploration of Novel Polymer Architectures and Heterojunctions for Advanced Devices
The true potential of 2-bromo-4-dodecylthiophene is realized when it is incorporated into conjugated polymers. The bromine atom serves as a versatile handle for various polymerization techniques, including Stille, Suzuki, and Kumada catalyst-transfer polycondensation, enabling the synthesis of well-defined, regioregular polymers. rsc.orgnokia.com The 4-dodecyl side chain ensures solubility in common organic solvents, facilitating solution-based processing of electronic devices. nbinno.com
Future research will focus on creating sophisticated polymer architectures to enhance device performance:
Donor-Acceptor (D-A) Copolymers: Systematically copolymerizing 2-bromo-4-dodecylthiophene (as part of a donor block) with various electron-accepting monomers will allow for precise tuning of the polymer's electronic properties, such as the HOMO/LUMO energy levels and the optical bandgap. beilstein-journals.orgmdpi.com This is critical for optimizing performance in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). co-ac.com
Block Copolymers: The synthesis of block copolymers containing a poly(4-dodecylthiophene) segment can lead to materials with unique self-assembly properties. These materials can form well-ordered nanostructures in the solid state, which is highly beneficial for charge transport in organic field-effect transistors (OFETs).
Branched and Star-Shaped Polymers: Moving beyond linear structures, the synthesis of branched or star-shaped polymers using 2-bromo-4-dodecylthiophene could lead to materials with improved processability and isotropic charge transport properties, which is advantageous for certain device geometries.
Bulk Heterojunctions (BHJs): In OPVs, the morphology of the blend between the donor polymer and the acceptor material is crucial. Polymers derived from 2-bromo-4-dodecylthiophene can be designed to have optimal miscibility with fullerene or non-fullerene acceptors, leading to the formation of an ideal bicontinuous network for efficient charge separation and collection. mdpi.com
| Polymer Architecture | Key Feature | Target Application | Potential Advantage |
|---|---|---|---|
| Linear D-A Copolymers | Alternating donor and acceptor units. | Organic Photovoltaics (OPVs), OFETs. co-ac.comresearcher.life | Tunable bandgap and energy levels. cmu.edu |
| All-Conjugated Block Copolymers | Distinct blocks of different conjugated polymers. | OFETs, Thermoelectrics. | Controlled self-assembly and phase separation. |
| Star-Shaped Polymers | Multiple polymer arms radiating from a central core. | OLEDs, Sensors. | Improved solution processability and film formation. |
| Crosslinkable Polymers | Contains functional groups for crosslinking. scispace.com | Stable OPV active layers, flexible electronics. | Enhanced thermal stability and solvent resistance. scispace.com |
Integration into Flexible and Transparent Electronic Devices and Wearable Technologies
The inherent mechanical flexibility and solution processability of thiophene-based polymers make them ideal candidates for the burgeoning field of flexible and wearable electronics. mdpi.commdpi.com Polymers synthesized from 2-bromo-4-dodecylthiophene, with their long, flexible dodecyl side chains, can impart the necessary properties for compatibility with plastic substrates and dynamic operating conditions.
Emerging research directions include:
Stretchable Conductors: By designing copolymers that incorporate both conductive polythiophene segments and elastomeric, non-conductive segments, it is possible to create materials that are both electrically conductive and highly stretchable. mdpi.com These materials are essential for skin-mountable sensors and wearable health monitoring devices. engrxiv.org
Smart Textiles: Integrating fibers coated with or made from poly(4-dodecylthiophene) derivatives into fabrics can lead to smart textiles capable of sensing temperature, pressure, or the presence of chemical analytes. researchgate.net
Flexible Displays: Thiophene-based polymers are already used as the hole-transport layer in OLEDs. beilstein-journals.org Future work will focus on developing highly efficient and stable emitters and transport materials from monomers like 2-bromo-4-dodecylthiophene for use in rollable or foldable displays.
Transparent Electrodes: While challenging, the development of highly transparent and conductive thiophene-based polymers could provide an alternative to brittle indium tin oxide (ITO) electrodes, enabling truly flexible and transparent electronic devices. researchgate.net
High-Throughput Screening and Combinatorial Approaches for Material Discovery
The traditional one-at-a-time approach to materials synthesis and testing is slow and inefficient. High-throughput screening (HTS) and combinatorial methodologies offer a paradigm shift, enabling the rapid synthesis and evaluation of large libraries of materials to accelerate the discovery of new high-performance polymers. nih.govcaltech.edu
Application to 2-bromo-4-dodecylthiophene systems would involve:
Combinatorial Polymer Synthesis: Using automated synthesis platforms to copolymerize 2-bromo-4-dodecylthiophene with a wide array of different comonomers, creating a library of polymers with diverse structures and properties.
Rapid Property Screening: Developing and employing rapid screening techniques to measure key properties of the polymer library, such as optical absorption, fluorescence, and charge carrier mobility. This allows for the quick identification of promising candidates for specific applications.
Data-Driven Discovery: Utilizing machine learning and artificial intelligence algorithms to analyze the large datasets generated from HTS. caltech.edu These models can identify structure-property relationships and predict the properties of new, unsynthesized polymers, guiding future synthetic efforts towards the most promising candidates.
Advancements in Theoretical Modeling for Predictive Material Design and Optimization
Computational modeling has become an indispensable tool in materials science, allowing researchers to predict the properties of molecules and polymers before they are synthesized, thus saving significant time and resources. researchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the electronic and optical properties of conjugated materials. co-ac.com
Future theoretical work related to 2-bromo-4-dodecylthiophene will focus on:
Monomer and Oligomer Properties: Calculating the geometric structure, HOMO/LUMO energy levels, and absorption spectra of polymers derived from 2-bromo-4-dodecylthiophene to understand the fundamental influence of the dodecyl side chain and the polymer backbone on its electronic properties. acs.orgmdpi.com
Intermolecular Interactions and Morphology: Using molecular dynamics (MD) simulations to predict how polymers of 4-dodecylthiophene pack in the solid state. Understanding and predicting the thin-film morphology is critical as it directly impacts charge transport and device performance.
Charge Transport Modeling: Developing and applying models to calculate charge carrier mobilities in simulated polymer films. This can provide insights into how chemical structure and morphology affect charge transport, guiding the design of materials with improved mobility for OFETs.
Virtual Screening: Employing computational methods to screen virtual libraries of potential copolymers containing 4-dodecylthiophene units. This allows for the down-selection of the most promising candidates for synthesis, creating a more efficient discovery pipeline. nih.gov
| Modeling Technique | Predicted Properties | Relevance to 2-Bromo-4-dodecylthiophene-based Polymers |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, bandgap. researchgate.net | Predicting electronic structure to tailor materials for OPVs and OLEDs. co-ac.com |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties. co-ac.com | Designing materials with specific light absorption or emission characteristics. |
| Molecular Dynamics (MD) | Thin-film morphology, polymer chain packing, self-assembly. | Optimizing morphology for efficient charge transport in OFETs and OPVs. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of large systems, charge transfer rates. | Simulating charge transport across donor-acceptor interfaces in heterojunctions. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-4-dodecylthiophene, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves bromination and alkylation of thiophene derivatives. A Friedel-Crafts alkylation or palladium-catalyzed coupling may introduce the dodecyl chain, followed by regioselective bromination at the 2-position. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Characterization should include H/C NMR to confirm substitution patterns, mass spectrometry for molecular weight verification, and FT-IR to identify functional groups (e.g., C-Br stretching at ~550 cm) .
Q. How can the solubility and stability of 2-bromo-4-dodecylthiophene be assessed for organic electronic applications?
- Methodological Answer : Solubility can be tested in common solvents (e.g., chloroform, toluene) via UV-Vis spectroscopy to determine saturation concentrations. Stability under ambient and thermal conditions (e.g., 60–100°C) should be monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For electronic applications, cyclic voltammetry can evaluate redox stability and HOMO/LUMO levels .
Q. What spectroscopic techniques are critical for distinguishing structural isomers of brominated thiophene derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (COSY, HSQC, HMBC) resolves regiochemical ambiguities. For example, H NMR coupling constants and NOESY correlations can differentiate 2-bromo vs. 3-bromo isomers. X-ray crystallography provides definitive structural confirmation .
Advanced Research Questions
Q. How do the electronic properties of 2-bromo-4-dodecylthiophene compare to non-brominated analogs in organic semiconductors?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals and polarizability. Compare computed HOMO/LUMO gaps with experimental values from UV-Vis and cyclic voltammetry. Bromine’s electron-withdrawing effect reduces HOMO energy, enhancing charge transport in thin-film transistors (TFTs) .
Q. What mechanistic pathways govern the reactivity of 2-bromo-4-dodecylthiophene in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., C) can track bond cleavage/formation. Catalytic systems (e.g., Pd(PPh)/SPhos) require optimization of base (e.g., KCO) and solvent (e.g., toluene/water). Monitor intermediates via in situ IR or mass spectrometry. The dodecyl chain may influence solubility and steric hindrance .
Q. How can computational methods reconcile discrepancies in experimental polarizability data for thiophene derivatives?
- Methodological Answer : Solvent effects (e.g., cyclohexane vs. polar solvents) significantly impact experimental polarizability measurements. Use continuum solvation models (e.g., PCM) in DFT or coupled-cluster (CC3) calculations to account for solvent interactions. Validate against gas-phase experimental data where solvent effects are minimized .
Q. What toxicological screening strategies are recommended for thiophene derivatives in biomedical research?
- Methodological Answer : In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) should precede in vivo studies. Molecular docking can predict interactions with metabolic enzymes (e.g., cytochrome P450). Brominated thiophenes may form reactive metabolites; monitor via LC-MS/MS for glutathione adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
